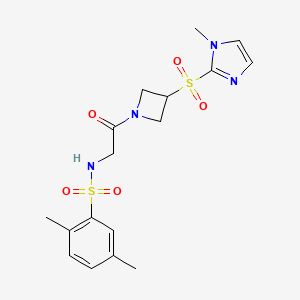![molecular formula C16H11N3O B2745029 2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile CAS No. 899946-83-9](/img/structure/B2745029.png)
2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetonitrile is a useful research compound. Its molecular formula is C16H11N3O and its molecular weight is 261.284. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
The use of naphthalene derivatives in analytical chemistry is well-documented. For instance, 2-(2,3-naphthalimino)ethyl trifluoromethanesulphonate has been utilized as a highly reactive ultraviolet and fluorescent labelling agent for the liquid chromatographic determination of carboxylic acids. This reagent enables the detection of carboxylic acids in mouse brain with detection limits as low as 100 fmol for ultraviolet and 4 fmol for fluorescent detection, showcasing its potential in sensitive analytical applications (Yasaka et al., 1990).
Electrochemical Studies
Research on naphthalene derivatives also extends to electrochemistry. The two-electron oxidation of N,N,N',N'-tetramethyl-1,1'-naphthidine in acetonitrile has been explored, revealing the reactivity of its dication towards aromatic nucleophilic substitution by pyridine. This study provides insights into the electrochemical behavior of aromatic amines in acetonitrile, furthering our understanding of their reactivity and potential applications in electrochemical processes (Miras et al., 1986).
Green Chemistry
A notable application in green chemistry involves the synthesis of new 1,2-naphthoquinomethane acetonitriles in water. This process employs a cascade Michael addition-elimination reaction, demonstrating an environmentally friendly route to synthesizing naphthalene derivatives. Such approaches highlight the push towards more sustainable chemical processes (Villemin et al., 2010).
Photochemistry
In photochemistry, the study of the photo-addition of naphthalene and pyrrole has led to the identification of major products formed via hydrogen transfer, providing valuable insights into the mechanisms of singlet-state reactions. These findings have implications for the development of photochemical processes and materials (McCullough et al., 1970).
Catalysis
Lastly, the catalytic applications of naphthalene derivatives are exemplified by the chromium(VI) oxide-catalyzed oxidation of arenes to quinones using periodic acid in acetonitrile. This method offers a high-yield and regioselective pathway to producing quinones, which are crucial intermediates in various chemical syntheses (Yamazaki, 2001).
Wirkmechanismus
Target of Action
The primary targets of 2-(3-Naphthalen-2-yl-6-oxopyridazin-1-yl)acetonitrile are currently unknown. The compound is structurally similar to other naphthalene derivatives, which have been shown to interact with various biological targets
Mode of Action
Naphthalene derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Given the structural similarity to other naphthalene derivatives, it is possible that this compound could affect similar pathways
Eigenschaften
IUPAC Name |
2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c17-9-10-19-16(20)8-7-15(18-19)14-6-5-12-3-1-2-4-13(12)11-14/h1-8,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMAABJNAFKRII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-phenylbutanamide](/img/structure/B2744947.png)
![Ethyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride](/img/structure/B2744948.png)



![4-cyclobutyl-6-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2744953.png)
![N-[3-(Furan-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide](/img/structure/B2744956.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2744959.png)


![1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-3-(4-fluorophenyl)azepane](/img/structure/B2744963.png)
![6-(4-(4-nitrophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2744965.png)

